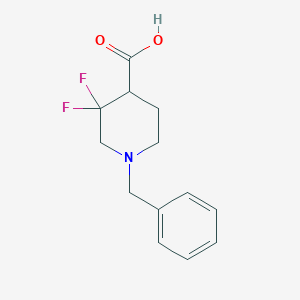

1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C13H15F2NO2 |

|---|---|

Molecular Weight |

255.26 g/mol |

IUPAC Name |

1-benzyl-3,3-difluoropiperidine-4-carboxylic acid |

InChI |

InChI=1S/C13H15F2NO2/c14-13(15)9-16(7-6-11(13)12(17)18)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,17,18) |

InChI Key |

OFAYEFASYBFVIA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(C1C(=O)O)(F)F)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Deoxofluorination of β-Keto Esters Using Sulfur Tetrafluoride (SF4)

One of the most effective methods for introducing geminal difluoro groups involves the deoxofluorination of β-keto esters using sulfur tetrafluoride (SF4) under controlled conditions.

- Reaction Conditions: The β-keto ester precursor is treated with SF4 in the presence of hydrogen fluoride (HF) in a sealed autoclave at room temperature (~25 °C) for approximately 10 hours.

- Mechanism: SF4 replaces the carbonyl oxygen with two fluorine atoms, converting a β-keto ester into a β,β-difluorocarboxylic acid derivative.

- Advantages: This method offers high selectivity for geminal difluorination and can be scaled to multigram quantities.

- Safety Considerations: SF4 is highly toxic and corrosive; thus, reactions require specialized equipment such as Hastelloy autoclaves and strict safety protocols.

Table 1: Optimized Reaction Conditions for SF4-Mediated Deoxofluorination

| Parameter | Optimal Value | Notes |

|---|---|---|

| Temperature | 25 °C | Room temperature preferred |

| SF4 to β-keto ester ratio | 1.7:1 | Slight excess of SF4 |

| HF volume per gram substrate | 0.8 mL/g | Enhances selectivity |

| Reaction time | 10 hours | Sufficient for complete conversion |

| Scale | Up to 100 g substrate | Demonstrated scalability |

This method was demonstrated in the synthesis of gem-difluorinated cyclic amino acid derivatives, including 1-benzyl-3,3-difluoropiperidine-4-carboxylic acid hydrochloride salts, which can be further converted to the free acid form by acidic hydrolysis.

Catalytic Hydrogenation and Protection Strategies

Following fluorination, catalytic hydrogenation over palladium on carbon (Pd/C) in methanol-water media at room temperature and atmospheric pressure is used to reduce protecting groups or intermediates to yield the benzyl-protected amino acid derivatives as hydrochloride salts.

- Hydrogenation Conditions: Room temperature, 1 atm H2, Pd/C catalyst.

- Outcome: Clean conversion to benzyl-protected amino acid hydrochlorides, which are stable intermediates for further transformations.

Alternative Multi-Step Routes with DAST-Type Reagents

Attempts to replace SF4 with safer deoxofluorination reagents such as diethylaminosulfur trifluoride (DAST) have generally failed due to side reactions and incomplete fluorination. An alternative multi-step synthetic route involves:

- Conversion of the ester to a non-acceptor CH2OAc group.

- DAST-mediated deoxofluorination.

- Subsequent deacylation and oxidation to yield the difluorocarboxylic acid.

However, this approach requires additional steps (up to six), leading to lower overall yields (~14–16%) and is less practical for scale-up.

Representative Synthetic Scheme

Below is a generalized synthetic scheme based on literature data:

- Starting Material: β-keto ester precursor with benzyl protection on nitrogen.

- Deoxofluorination: Treatment with SF4/HF in autoclave at 25 °C for 10 h.

- Hydrolysis: Acidic hydrolysis of the intermediate to yield 1-benzyl-3,3-difluoropiperidine-4-carboxylic acid hydrochloride.

- Hydrogenation (optional): Catalytic hydrogenation to remove protecting groups or convert intermediates.

Research Findings and Comparative Analysis

- The SF4/HF method provides superior selectivity and yield for gem-difluorination compared to other reagents.

- Lower temperatures and controlled HF amounts suppress side dehydrofluorination reactions.

- The method is scalable to semi-industrial levels, producing over 50 g in a single run.

- Alternative reagents like DAST or XtalFluor-E are ineffective for this transformation.

- Safety protocols and specialized equipment are mandatory due to SF4 toxicity.

Table 2: Comparison of Deoxofluorination Reagents for β-Keto Esters

| Reagent | Yield of Difluorinated Product | Selectivity | Scalability | Safety Profile |

|---|---|---|---|---|

| SF4/HF | High (>70%) | High | Yes | Toxic, requires autoclave |

| DAST | Low (<20%) | Low | Limited | Safer than SF4 |

| XtalFluor-E | Low | Low | Limited | Safer than SF4 |

| Fluolead | Moderate | Moderate | Expensive | Safer alternative |

Chemical Reactions Analysis

1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid undergoes various chemical reactions:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid hydrochloride is a synthetic organic compound with notable biological activities that make it a candidate for various therapeutic applications.

Enhanced Receptor Activity: The compound can improve the potency of agonists for the apelin receptor, decreasing effective concentration (EC50) values from 162 nM to 6.5 nM when included. This suggests a strong potential for use in conditions where apelin signaling is disrupted.

Selectivity in Cancer Treatment: Studies on cancer cell lines have shown that incorporating this compound into drug formulations can result in a remarkable increase in selectivity for estrogen-positive breast cancer cells, with a reported selectivity increase of up to 1600-fold compared to healthy cells. This specificity is crucial for minimizing side effects associated with conventional therapies.

Research indicates that 1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid hydrochloride exhibits significant biological activity, particularly in cancer therapeutics and receptor modulation. Studies have demonstrated that formulations including this compound showed significantly reduced cytotoxicity towards normal cells while maintaining efficacy against cancer cell lines. In vitro assays revealed that the addition of this compound to receptor agonists resulted in enhanced signaling pathways associated with cellular growth and metabolism.

Case Studies and Research Findings

Cancer Cell Selectivity: A study demonstrated that formulations including this compound showed significantly reduced cytotoxicity towards normal cells while maintaining efficacy against cancer cell lines.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Non-Fluorinated Analogs

Key Insight: Fluorination at C3 significantly alters electronic density, improving binding affinity in enzyme targets compared to non-fluorinated analogs .

Functional Group Variations: Carboxylic Acid vs. Esters

Key Insight : Ester derivatives serve as prodrugs, while the carboxylic acid form is pharmacologically active but requires formulation adjustments for bioavailability .

Biological Activity

1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid (BDPCA) is a synthetic organic compound with significant potential in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

BDPCA is characterized by its unique molecular structure, which includes a piperidine ring with a benzyl group and two fluorine atoms at the 3-position, along with a carboxylic acid functional group at the 4-position. Its molecular formula is , and it has a molecular weight of approximately 291.73 g/mol .

Physical Properties:

- Appearance: White to off-white powder

- Solubility: Enhanced in its hydrochloride salt form

- Storage Conditions: Recommended at low temperatures (around 4°C) to maintain stability.

Biological Activity

Research indicates that BDPCA exhibits various biological activities that make it valuable in pharmacological studies. It has been noted for its potential as:

- Neurotransmitter Modulator: Interaction studies suggest that BDPCA can modulate neurotransmitter receptor activity, which may have implications for treating neurological disorders.

- Antiviral Activity: Preliminary investigations have indicated that BDPCA could serve as an antiviral agent, particularly against viruses like dengue due to its interaction with host kinases involved in viral replication .

BDPCA's mechanism of action involves its ability to bind to specific biological targets, influencing various biochemical pathways:

- Target Interaction: BDPCA interacts with neurotransmitter receptors and kinases, which are critical in signal transduction pathways. These interactions can lead to modulation of receptor activity and downstream effects on cellular functions .

- Pharmacodynamics: The compound's pharmacodynamic profile suggests it may exhibit both agonistic and antagonistic effects depending on the target receptor.

Case Studies and Research Findings

Several studies have documented the biological effects of BDPCA:

- Antiviral Studies:

-

Neuropharmacological Research:

- Research focusing on the neuropharmacological properties of BDPCA has shown promise in modulating dopamine and serotonin receptors, indicating potential applications in treating mood disorders and other psychiatric conditions.

Comparative Analysis

To understand the unique properties of BDPCA, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 1-Benzyl-3,3-difluoropyrrolidine hydrochloride | 862416-37-3 | 0.71 | Lacks carboxylic acid; primarily used as a stimulant |

| Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | 1283720-88-6 | 0.67 | Contains an oxo group; different biological activity |

| 4,4-Difluoroisoquinoline-1,3(2H,4H)-dione | 1443981-83-6 | 0.61 | Different scaffold; used in cancer research |

| tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | 1215071-17-2 | 0.56 | Different substituent pattern affecting reactivity |

The unique combination of the benzyl group and difluorination in BDPCA enhances its reactivity and biological profile compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.